Lipophilicity and Hydrogen Bonding Profile Differentiates 1-(4-Ethoxyphenyl)pyrrolidin-3-amine from Methoxy and Unsubstituted Analogs
The 4-ethoxy substituent on the phenyl ring of 1-(4-ethoxyphenyl)pyrrolidin-3-amine provides a distinct lipophilicity profile compared to methoxy or unsubstituted phenyl analogs. This difference is quantifiable via computed LogP and Topological Polar Surface Area (TPSA) values. The target compound has a LogP of 1.62 and TPSA of 38.49 Ų . In contrast, the 4-methoxyphenyl analog (N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine) has a lower LogP of ~1.3 (estimated) . The ethoxy group increases LogP by ~0.3 units while maintaining a similar TPSA, which may enhance blood-brain barrier permeability in CNS-targeted research .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.62, TPSA = 38.49 Ų |
| Comparator Or Baseline | N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine: LogP ~1.3 |
| Quantified Difference | ΔLogP ≈ +0.3 |
| Conditions | Computed property (ACD/Labs or equivalent) |
Why This Matters
Lipophilicity directly impacts passive membrane permeability; this compound's moderate LogP balances solubility and permeability, making it a suitable scaffold for CNS drug discovery.
